molecular formula C10H11N3 B13102638 1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-c]pyrimidine

1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-c]pyrimidine

Cat. No.: B13102638
M. Wt: 173.21 g/mol
InChI Key: SPYWPBUKSUQXDS-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-c]pyrimidine is a heterocyclic compound that belongs to the class of benzimidazole condensed ring systemsThe structure of this compound consists of a fused ring system combining benzimidazole and pyrimidine moieties, which imparts unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-c]pyrimidine can be synthesized through various synthetic routes. One common method involves the one-pot two-component thermal cyclization reaction of 2-aminobenzimidazole and P-substituted methyl cinnamates . This reaction typically requires heating under reflux conditions to facilitate the cyclization process.

Another approach involves the use of 2-cyanomethylbenzimidazole and trichloroacetonitrile, followed by condensation with ethyl orthoformate . This method also requires specific reaction conditions, such as the presence of a base and heating under reflux.

Industrial Production Methods

Industrial production methods for this compound often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity. For example, copper-catalyzed coupling and cyclization reactions have been employed to synthesize this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-c]pyrimidine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-c]pyrimidine is unique due to its specific ring fusion and tetrahydro moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

1,2,3,4-tetrahydropyrimido[1,6-a]benzimidazole

InChI

InChI=1S/C10H11N3/c1-2-4-9-8(3-1)12-10-5-6-11-7-13(9)10/h1-4,11H,5-7H2

InChI Key

SPYWPBUKSUQXDS-UHFFFAOYSA-N

Canonical SMILES

C1CNCN2C1=NC3=CC=CC=C32

Origin of Product

United States

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